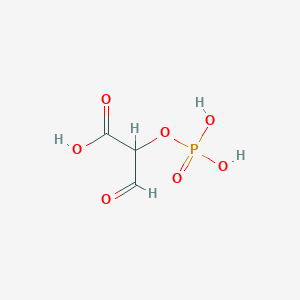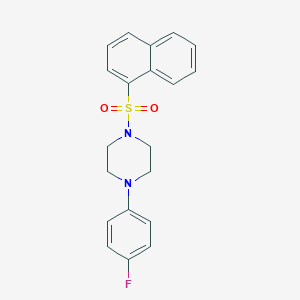
5-chloro-2-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-methylbenzenesulfonamide, also known as this compound, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to possess a variety of biological activities, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of NF-kappaB, a protein that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been found to inhibit the replication of viruses, leading to a reduction in viral load.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been extensively studied and its synthesis method has been optimized, leading to high yields and purity of the final product.
However, there are also limitations to using 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide in lab experiments. One limitation is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide. One direction is to further investigate its mechanism of action. Understanding how this compound interacts with enzymes and proteins involved in cell growth and proliferation may lead to the development of more effective drugs. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans. Finally, this compound may be studied in combination with other drugs to determine its potential for use in combination therapy.
In conclusion, 5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its wide range of biological activities and optimized synthesis method make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential for use in combination therapy.
Scientific Research Applications
5-chloro-2-methoxy-N-methylbenzenesulfonamideethoxy-N-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In particular, this compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
properties
Molecular Formula |
C8H10ClNO3S |
|---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,1-2H3 |
InChI Key |
UDYSGEGCYAIRIC-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)


![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)


![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)





